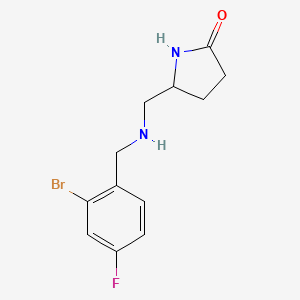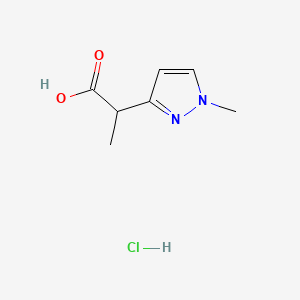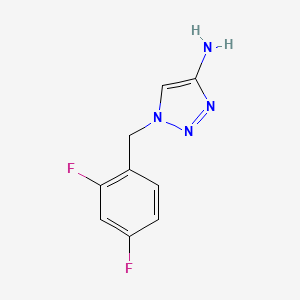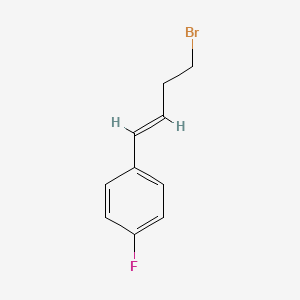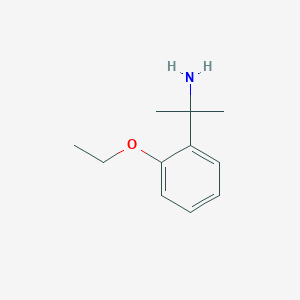
2-(2-Ethoxyphenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxyphenyl)propan-2-amine is an organic compound with the molecular formula C11H17NO It is characterized by an ethoxy group attached to a phenyl ring, which is further connected to a propan-2-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-ethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitroethane in the presence of a base, such as sodium ethoxide, to form 2-(2-ethoxyphenyl)-2-nitropropene.
Reduction: The nitro group is then reduced to an amine using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Purification: The final product, this compound, is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing automated reactors for the condensation step to ensure consistent quality and yield.
Efficient Reduction: Employing continuous flow hydrogenation systems to reduce the nitro intermediate efficiently.
Purification: Using industrial-scale chromatography or crystallization techniques to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethoxyphenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, NaOCl in aqueous solution.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxyphenyl)propan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: Used in research to understand its interaction with biological receptors and enzymes.
Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(2-Ethoxyphenyl)propan-2-amine exerts its effects involves:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways: The compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Ethoxyphenyl)propan-2-amine: Similar structure but with the ethoxy group at the para position.
2-(2-Methoxyphenyl)propan-2-amine: Similar structure with a methoxy group instead of an ethoxy group.
2-(1-Naphthyl)propan-2-amine: Contains a naphthyl group instead of a phenyl group.
Uniqueness
2-(2-Ethoxyphenyl)propan-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets differently compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2-(2-ethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-4-13-10-8-6-5-7-9(10)11(2,3)12/h5-8H,4,12H2,1-3H3 |
InChI-Schlüssel |
BGGQQOAKLJKGBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


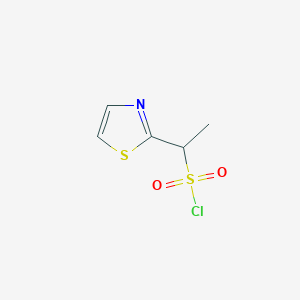
![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)
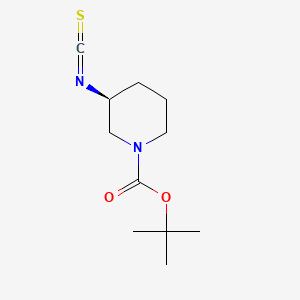
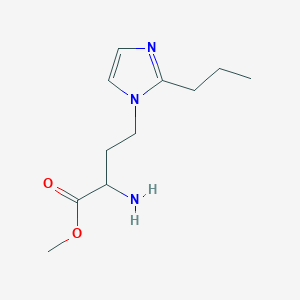
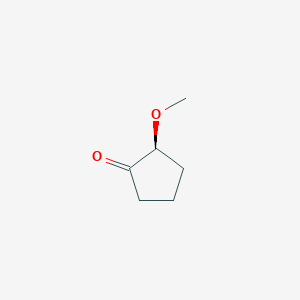
![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)

![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
